N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic propanamide derivative characterized by a central propanamide backbone substituted with three distinct groups:
- Furan-3-ylmethyl: A heteroaromatic substituent derived from furan, which may enhance lipophilicity and influence binding interactions.
- 2-Methoxyethyl: A polar ether-containing group that could improve solubility and pharmacokinetic properties.
The methylsulfonyl group is a critical pharmacophore, often associated with enhanced metabolic stability and receptor affinity .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-23-12-10-19(13-16-9-11-24-14-16)18(20)8-5-15-3-6-17(7-4-15)25(2,21)22/h3-4,6-7,9,11,14H,5,8,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASIDUWBQHSCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H23NO5S, with a molecular weight of 365.44 g/mol. This compound features a furan ring, a methoxy group, and a sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO5S |
| Molecular Weight | 365.44 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its antibacterial properties , while the furan ring can participate in hydrogen bonding and other interactions with enzymes and receptors. This dual functionality enhances its potential as a therapeutic agent.
- Antibacterial Activity : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, leading to the disruption of folate synthesis in bacteria.
- Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric effects due to its structural features.
Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- In Vitro Studies : Laboratory tests have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.
- Cancer Research : Preliminary investigations suggest that this compound may possess anticancer properties. It has been noted to suppress the growth of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis. This was highlighted in studies focusing on non-small-cell lung carcinoma (NSCLC) where the compound demonstrated efficacy in reducing CSC populations.
Case Studies
- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of bacteria. Results indicated that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting a potential role as an alternative treatment option.
- Cancer Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that this compound induces apoptosis (programmed cell death) in malignant cells while sparing normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related propanamides from the evidence:
*Calculated based on structural formula.
Key Observations :
Sulfonyl vs. Sulfonamide Groups: The target compound’s methylsulfonylphenyl group differs from bicalutamide’s fluorophenylsulfonyl and compound 7’s sulfamoylphenyl (). Sulfonyl groups enhance metabolic stability compared to sulfonamides, which may hydrolyze more readily .
Aromatic vs. Heteroaromatic Substitutions: The furan-3-ylmethyl group in the target compound contrasts with bicalutamide’s cyano-trifluoromethylphenyl and compound 7’s sulfamoylphenyl. Furan’s electron-rich structure may facilitate π-π stacking in enzyme binding pockets, a feature absent in purely aliphatic derivatives () .
Polar vs. Nonpolar Substituents: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to bicalutamide’s hydrophobic trifluoromethyl group. This could enhance bioavailability in hydrophilic environments .
Q & A
Q. What are the optimal synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling 3-(4-(methylsulfonyl)phenyl)propanoic acid with furan-3-ylmethylamine and 2-methoxyethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Sulfonation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Critical parameters :
- Temperature : Maintain 0–5°C during sulfonation to prevent side reactions .
- pH : Neutral to slightly basic conditions (pH 7–8) for amide coupling .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve furan ring stability during synthesis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify amide protons (δ 6.5–8.0 ppm), methoxy group (δ 3.3–3.5 ppm), and methylsulfonyl group (δ 3.0–3.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 422.1) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretch (~1150 cm⁻¹) .
Q. What key functional groups define this compound’s reactivity, and how do they impact chemical stability?
- Methodological Answer :
- Functional groups :
- Amide : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments .
- Methylsulfonyl : Enhances electrophilicity; participates in nucleophilic substitutions .
- Furan-3-ylmethyl : Prone to oxidation; stabilize with antioxidants (e.g., BHT) during synthesis .
- Stability tests : Accelerated degradation studies (40°C/75% RH) monitored via HPLC to identify degradation products .
Advanced Research Questions
Q. How do the furan-3-ylmethyl and methylsulfonyl groups influence electronic properties and biological interactions?
- Methodological Answer :
- Furan-3-ylmethyl :
- Electronic effects : π-electron-rich system facilitates charge-transfer interactions with aromatic residues in enzyme active sites .
- Biological impact : Enhances binding to COX-2 via hydrophobic interactions (see Table 1) .
- Methylsulfonyl :
- Electrophilicity : Polarizes adjacent carbons, increasing reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .
- Computational validation : Density Functional Theory (DFT) calculations to map electron density distribution .
Table 1 : Comparative IC₅₀ values against COX-2 for structurally similar compounds :
| Compound | IC₅₀ (µM) | Key Structural Features |
|---|---|---|
| Target compound | 0.45 | Furan-3-ylmethyl, methylsulfonyl |
| Thiophene-3-yl analog | 0.78 | Thiophene instead of furan |
| Methoxyethyl-only derivative | 1.20 | Lacks furan |
Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across studies?
- Methodological Answer :
- Standardization :
- Use identical assay conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., RAW 264.7 for anti-inflammatory studies) .
- Compound validation :
- Re-test purity post-assay via HPLC to rule out degradation .
- Mechanistic studies :
- Isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry .
- Cross-study comparison : Normalize data to reference inhibitors (e.g., celecoxib for COX-2) .
Q. What computational strategies predict the compound’s binding mode and mechanism of action with target enzymes?
- Methodological Answer :
- Molecular docking :
- Use AutoDock Vina with COX-2 crystal structure (PDB ID 5KIR) to predict binding poses. Focus on sulfonyl interaction with Arg120 .
- Molecular Dynamics (MD) simulations :
- GROMACS simulations (100 ns) to assess binding stability and identify key residues (e.g., Tyr355, Val523) .
- Pharmacophore modeling :
- Define features (hydrogen bond acceptor from sulfonyl, hydrophobic furan) to screen analogs .
Q. What challenges arise in designing enantioselective synthesis routes, and how can they be addressed?
- Methodological Answer :
- Challenges :
- Racemization at the amide bond due to basic conditions .
- Low enantiomeric excess (ee) in furan-functionalized intermediates .
- Solutions :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during amide coupling .
- Enzymatic resolution with lipases (e.g., Candida antarctica) to improve ee .
- Analysis : Chiral HPLC (Chiralpak AD-H column) to determine ee (>90%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
